molecular formula C11H27N3 B1583813 2,6,10-Trimethyl-2,6,10-triazaundecane CAS No. 3855-32-1

2,6,10-Trimethyl-2,6,10-triazaundecane

Cat. No. B1583813
CAS RN: 3855-32-1
M. Wt: 201.35 g/mol
InChI Key: SKCNNQDRNPQEFU-UHFFFAOYSA-N
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Description

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N-Methyl-N,N-bis[3-(dimethylamino)propyl]amine, is a chemical compound with the molecular formula C11H27N3 . It has a molecular weight of 201.35 .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyl-2,6,10-triazaundecane is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow to green clear liquid . It has a boiling point of 102 °C at 1mmHg , a density of 0.83 g/cm3 , and a refractive index of 1.4450 to 1.4480 .

Scientific Research Applications

CO2 Capture Solvent

2,6,10-Trimethyl-2,6,10-triazaundecane, when mixed with piperazine, has shown promising potential as a new CO2 capture solvent. This combination offers a high absorption rate and thermal stability, along with a low reboiler duty, making it suitable for acid gas removal in amine scrubbing processes (Kim et al., 2019).

Methylation Reaction Study

The compound has been observed in methylation reactions, particularly in the Eschweiler-Clarke methylation of polyamines. It's been noted as a methylation product in the fragmentation of other polyamines, demonstrating its potential in synthetic organic chemistry (Alder et al., 1991).

Combustion Properties Analysis

2,6,10-Trimethyl-2,6,10-triazaundecane has been studied for its combustion properties, particularly in the context of synthetic fuels. Research has been conducted on its extinction limits for strained laminar diffusion flames and shock ignition delays, which are crucial for evaluating its performance as a fuel (Won et al., 2014).

Chemical Kinetic Modeling

There is significant interest in 2,6,10-Trimethyl-2,6,10-triazaundecane as an alternative fuel, leading to the development of a detailed chemical kinetic model. This model helps in the design and optimization of internal combustion engines and propulsion systems, enhancing our understanding of its combustion behavior (Yu et al., 2020).

Radical Formation Analysis

Studies have been conducted on the activation energy for radical formation in various carbon sites of 2,6,10-trimethyl undecane. Such research is valuable in polymer science and organic chemistry for understanding radical reactions and stability (Subramanian et al., 1994).

Safety And Hazards

2,6,10-Trimethyl-2,6,10-triazaundecane is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it is a combustible liquid . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27N3/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNNQDRNPQEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044564
Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-
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Product Name

2,6,10-Trimethyl-2,6,10-triazaundecane

CAS RN

3855-32-1
Record name N1-[3-(Dimethylamino)propyl]-N1,N3,N3-trimethyl-1,3-propanediamine
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Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
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Record name 3855-32-1
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Record name 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10-Trimethyl-2,6,10-triazaundecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]-N,N',N'-trimethylpropane-1,3-diamine
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Record name 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
LQ Hatcher, JD Simon - Photochemistry and photobiology, 2008 - Wiley Online Library
The detailed structure of melanin remains elusive due to the complexity and insolubility of the pigment. Herein we describe a novel oxidation of 5,6‐dihydroxyindole (DHI) as a means to …
Number of citations: 11 onlinelibrary.wiley.com
G Zhao, X Wu, R Luan, S Azizullah, H Fan… - Journal of Molecular …, 2019 - Elsevier
A novel CO 2 responsive anionic smart wormlike micelles (SWLMs) was constructed by simply mixing sodium oleate (NaOA) and the small organic counterion 2, 6, 10-trimethyl-2, 6, 10-…
Number of citations: 22 www.sciencedirect.com
RW Alder, D Colclough, RW Mowlam - Tetrahedron letters, 1991 - Elsevier
Eschweiler-Clarke methylations of both acyclic and cyclic polyamines can lead to methylation products of fragments of the original polyamine; thus 1,5,9,13-tetra-azatridecane yields 1,1,…
Number of citations: 26 www.sciencedirect.com
J Kim, J Lee, Y Lee, H Kim, E Kim, KS Lee - Energy, 2019 - Elsevier
Aqueous alkanol amines or their blends are used as solvents for acid gas removal in most amine scrubbing processes. In this study, we selected six polyamines with three amine …
Number of citations: 13 www.sciencedirect.com
A Shaikh, D Caili, S Yonpeng, V Foutou… - … Series: Earth and …, 2021 - iopscience.iop.org
An unconventional reservoir is a term to describe a hydrocarbon resource that could not be technically or economically recoverable without stimulation. Unconventional oil and gas …
Number of citations: 3 iopscience.iop.org
IT Cunha, H Yang, PG Jessop - Green Chemistry, 2021 - pubs.rsc.org
Biomass conversion to organic products is expected to be a core technology for the future sustainable society. Still, published studies show that the energy cost and environmental …
Number of citations: 10 pubs.rsc.org
A Shaikh, C Dai, Y Sun, V Foutou, M Zhao… - Journal of Dispersion …, 2023 - Taylor & Francis
In recent years, a polymer-free fracturing fluid is under research to minimize the conductivity damage in formation and fracture during and after fracturing. Through extensive experiments…
Number of citations: 5 www.tandfonline.com
TJ Paniak, MC Jennings, PC Shanahan… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 34 amphiphilic compounds varying in both number of quaternary ammonium groups and length of alkyl chains has been assembled. The synthetic preparations for these …
Number of citations: 57 www.sciencedirect.com
A Shaikh, C Dai, Y Sun, Q You, AS Qureshi… - Journal of Petroleum …, 2022 - Elsevier
After the limitations of polymer-based fracturing due to poor clean-up property during flowback after fracturing treatment, viscoelastic surfactant (VES) received very huge attention in the …
Number of citations: 9 www.sciencedirect.com
S Dai, M Tao, H Lu - Journal of Dispersion Science and …, 2021 - Taylor & Francis
CO 2 -responsive wormlike micelles based on ionic liquid 1,1,3,3-tetramethylguanidine-oleic acid (TMG-OA) and cationic surfactant tetradecyl trimethyl ammonium bromide (TTAB) was …
Number of citations: 5 www.tandfonline.com

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